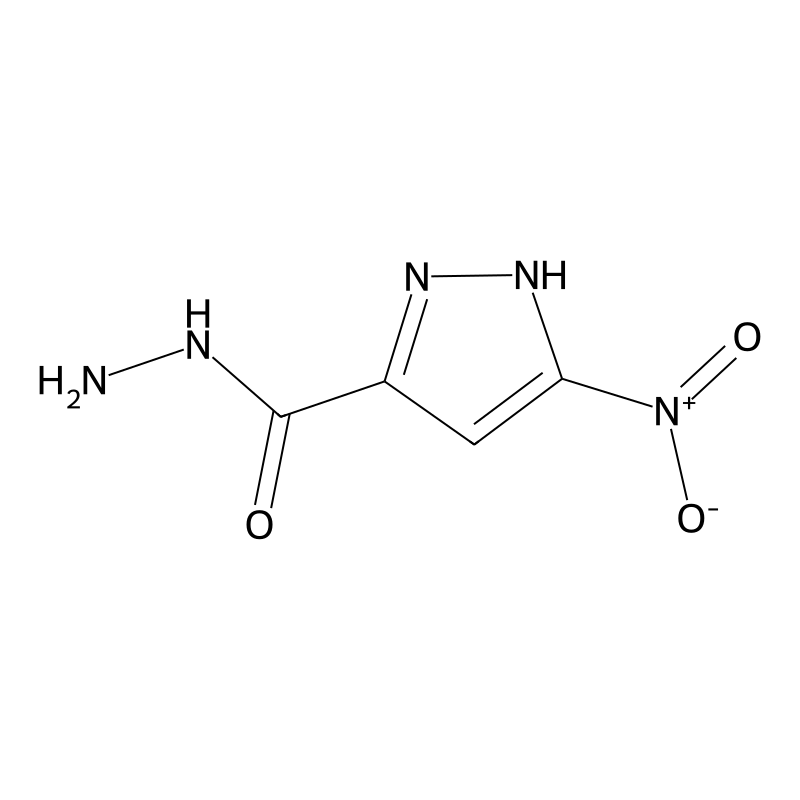

5-nitro-1H-pyrazole-3-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the pyrazole ring and the carbohydrazide functional group suggests potential applications in organic synthesis. Pyrazoles are a versatile class of heterocyclic compounds used in various pharmaceuticals and functional materials. Carbohydrazides can participate in condensation reactions and metal complexation, making them useful building blocks for organic synthesis.

Medicinal chemistry

The nitro group and the pyrazole ring are both known to be present in various bioactive molecules []. Further research might explore if 5-nitro-1H-pyrazole-3-carbohydrazide exhibits any interesting biological activities.

Material science

Pyrazole derivatives have been explored for their potential applications in material science due to their interesting properties, such as tunable conductivity and thermal stability. Further investigation could determine if 5-nitro-1H-pyrazole-3-carbohydrazide possesses properties useful in material development.

5-Nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound characterized by the presence of a nitro group and a carbohydrazide moiety. Its molecular formula is with a molecular weight of approximately 171.12 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

There is no scientific literature available on the mechanism of action of 5-nitro-1H-pyrazole-3-carbohydrazide.

- Nitro groups can be explosive under certain conditions.

- Carbohydrazides can be irritants and may have some toxicity.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

- Oxidation: The carbohydrazide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Substitution: The pyrazole ring can participate in substitution reactions, allowing for the introduction of various alkyl or aryl groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of derivatives with tailored properties.

Research indicates that 5-nitro-1H-pyrazole-3-carbohydrazide exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the carbohydrazide moiety is known to form hydrogen bonds with biological macromolecules, potentially influencing their function and activity .

The synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is cooled afterward, and the product is isolated through filtration and recrystallization. Alternative methods may include one-pot tandem reactions that enhance efficiency and yield .

This compound has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a potential therapeutic agent.

- Corrosion Inhibition: Studies have shown that 5-nitro-1H-pyrazole-3-carbohydrazide can act as an effective corrosion inhibitor for mild steel in acidic environments .

- Material Science: Its unique chemical structure allows for potential applications in developing novel materials with specific properties.

Interaction studies have focused on understanding how 5-nitro-1H-pyrazole-3-carbohydrazide interacts with various biological targets. For instance, its ability to inhibit specific enzymes has been studied extensively, revealing its potential as a lead compound for drug development . Additionally, its interactions at the molecular level can provide insights into its mechanism of action against pathogens and cancer cells.

Several compounds exhibit structural similarities to 5-nitro-1H-pyrazole-3-carbohydrazide. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide | Ethyl group instead of hydrogen | Enhanced solubility and potential biological activity |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl substitution on the pyrazole ring | Different reactivity due to carboxylic acid group |

| 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid | Ethyl and methyl substitutions | Distinct pharmacological profiles |

Comparison: 5-nitro-1H-pyrazole-3-carbohydrazide is unique due to its combination of a nitro group and a carbohydrazide moiety, which may enhance its antimicrobial and anticancer properties compared to its analogs. The presence of these functional groups allows for distinct chemical reactivity and biological activity, making it an attractive candidate for further research and development .

Pyrazole’s discovery dates to 1883, when Ludwig Knorr synthesized antipyrine, a 1,2,3-trimethyl-1H-pyrazole-5-one derivative, during quinoline synthesis attempts. This serendipitous finding initiated pyrazole chemistry’s growth.

Key Milestones

| Year | Event | Impact |

|---|---|---|

| 1883 | Ludwig Knorr synthesizes antipyrine | First pyrazole derivative with antipyretic activity |

| 1898 | Hans von Pechmann develops pyrazole synthesis from acetylene and diazomethane | Established foundational synthetic routes |

| 1959 | Isolation of 1-pyrazolyl-alanine from watermelon seeds | First natural pyrazole derivative identified |

| 2015–2020 | Emergence of nitropyrazole derivatives in energetic materials and pharmaceuticals | Diversified applications in explosives and drug discovery |

The evolution of pyrazole chemistry reflects its versatility as a scaffold in medicinal and industrial applications, with nitro-substituted derivatives gaining prominence in recent decades.

Structural Significance of Nitro and Carbohydrazide Substituents

The nitro and carbohydrazide groups impart distinct electronic and steric effects critical to the compound’s reactivity and utility.

Nitro Group (-NO₂)

- Electronic Influence: The nitro group withdraws electron density via resonance, activating the pyrazole ring toward electrophilic substitution at the 4-position.

- Reactivity: Participates in nucleophilic aromatic substitution (NAS) under basic conditions, enabling functionalization.

- Applications: Enhances thermal stability and energetic performance in explosives; serves as a directing group in synthetic intermediates.

Carbohydrazide Group (-CONHNH₂)

- Functionalization Potential: The hydrazide moiety facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, hydrazoic acid derivatives, or triazole rings via dipolar cycloaddition.

- Biological Relevance: Acts as a hydrogen-bond donor, enhancing binding affinity to enzyme active sites or receptor targets.

Comparative Analysis of Substituent Effects

| Substituent | Electronic Effect | Reactivity | Applications |

|---|---|---|---|

| Nitro (-NO₂) | Strong EWG | NAS, nitration | Explosives, dyes |

| Carbohydrazide (-CONHNH₂) | Weak EWG | Condensation, cycloaddition | Pharmaceuticals, ligands |

Current Research Landscape in Nitropyrazole Derivatives

Recent studies highlight nitropyrazoles as versatile intermediates in synthetic and applied chemistry, with particular emphasis on energetic materials and bioactive compounds.

Synthesis and Functionalization

- Nitration Methods: Direct nitration of pyrazole derivatives using mixed acid (HNO₃/H₂SO₄) or nitration followed by rearrangement. For example, 3,4-dinitropyrazole is synthesized via N-nitration, -σ rearrangement, and dinitration.

- Carbohydrazide Installation: Typically achieved by reacting pyrazole-3-carboxylic acid with hydrazine hydrate under acidic or basic conditions.

Applications in Energetic Materials

- High-Performance Explosives: Nitropyrazoles exhibit high density and detonation velocity. For instance, hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole demonstrates superior energetic properties compared to TNT.

- Salt Formation: Hydrazinium or ammonium salts improve stability and safety while maintaining explosive performance.

Pharmaceutical and Antimicrobial Applications

- Antibacterial Agents: Nitropyrazole derivatives show activity against Gram-positive and Gram-negative bacteria. For example, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide exhibits efficacy comparable to nitrofurantoin.

- Anticancer Candidates: Pyrazolo[4,3-d]pyrimidine hybrids with carbohydrazide groups display IC₅₀ values in the micromolar range against HeLa and MCF-7 cell lines.

Recent Research Highlights

| Application | Compound | Key Findings |

|---|---|---|

| Explosives | Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | Density: 1.92 g/cm³; Detonation velocity: >8,500 m/s |

| Antimicrobials | Pyrazole-5-carboxylate derivatives | MIC: 4–10 µg/mL against Staphylococcus aureus and Escherichia coli |

| Anticancer | Thiazolyl pyrazole hybrids | IC₅₀: 6.34–9.05 µM against A549 and HeLa cells |

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H/¹³C) Spectral Signatures and Conformational Analysis

The nuclear magnetic resonance spectroscopic analysis of 5-nitro-1H-pyrazole-3-carbohydrazide reveals distinctive chemical shift patterns characteristic of the pyrazole carbohydrazide framework [1]. The proton nuclear magnetic resonance spectrum typically displays the carbohydrazide nitrogen-hydrogen protons in the hydrazide moiety appearing as characteristic singlets in the range of 4.30-9.20 parts per million, with the amide nitrogen-hydrogen proton resonating at approximately 9.00-11.00 parts per million [2]. The pyrazole ring proton appears as a singlet around 6.30-7.20 parts per million, reflecting the aromatic character of the heterocyclic system [2] [3].

The ¹³C nuclear magnetic resonance analysis provides detailed information about the carbon framework. The carbonyl carbon of the carbohydrazide group typically resonates between 158-165 parts per million, consistent with amide carbonyl environments [1] [3]. The pyrazole ring carbons exhibit characteristic chemical shifts, with the carbon bearing the carbohydrazide substituent appearing around 145-155 parts per million, while the nitro-substituted carbon resonates in the range of 140-150 parts per million [4] [5]. The aromatic carbon signals between 100-140 parts per million confirm the aromatic nature of the pyrazole heterocycle [3].

Conformational analysis studies using density functional theory calculations reveal that 5-nitro-1H-pyrazole-3-carbohydrazide adopts preferential conformations where the nitro group maintains near-coplanarity with the pyrazole ring plane [6]. This coplanar arrangement is stabilized by favorable interactions between the electron-rich pyrazole π-system and the electron-deficient nitro group [6]. The carbohydrazide moiety exhibits rotational flexibility around the carbon-nitrogen bond connecting it to the pyrazole ring, leading to multiple conformational states with similar energies [7] [8].

Infrared Vibrational Modes of Nitro and Hydrazide Groups

Infrared spectroscopic analysis of 5-nitro-1H-pyrazole-3-carbohydrazide provides detailed information about the vibrational characteristics of key functional groups. The carbohydrazide moiety exhibits characteristic stretching vibrations for the nitrogen-hydrogen bonds in the 3200-3500 wavenumber region [1] [9]. The primary amine nitrogen-hydrogen stretches typically appear as two bands around 3300-3400 and 3200-3300 inverse centimeters, while the secondary amide nitrogen-hydrogen stretch occurs around 3200-3300 inverse centimeters [2] [9].

The carbonyl stretching vibration of the carbohydrazide group appears as a strong absorption band in the 1630-1680 inverse centimeter range [1] [2]. This frequency reflects the partial double bond character of the carbon-oxygen bond and the resonance effects within the amide system [9]. The exact position of this band can shift depending on hydrogen bonding interactions and crystal packing effects [10].

The nitro group vibrational modes provide particularly diagnostic information. The asymmetric nitrogen-oxygen stretching vibrations typically appear in the 1500-1600 inverse centimeter region, while the symmetric stretching modes occur around 1300-1400 inverse centimeters [4] . For carbon-nitro groups in nitropyrazoles, symmetric vibrations are observed in the 1330-1375 inverse centimeter range, with asymmetric vibrations appearing at higher frequencies [4]. The nitro group also exhibits characteristic bending modes in the 800-900 inverse centimeter region [4].

Additional vibrational modes include pyrazole ring deformation vibrations in the 700-900 inverse centimeter range and carbon-hydrogen stretching modes around 3000-3100 inverse centimeters for aromatic protons [4] [12]. The coupling between different vibrational modes leads to complex spectral patterns that require careful analysis for complete assignment [4].

Crystallographic Studies

X-Ray Diffraction Analysis of Molecular Packing

X-ray crystallographic analysis of pyrazole carbohydrazide derivatives reveals important structural features and molecular packing arrangements [13] [14] [15]. The crystal structures typically exhibit monoclinic or triclinic space groups, with unit cell parameters varying depending on the specific substitution pattern and intermolecular interactions [16] [17] [18]. For related 5-phenyl-1H-pyrazole-3-carbohydrazide derivatives, monoclinic space group P21/c has been observed with cell parameters of approximately a = 20.10 Å, b = 11.15 Å, c = 6.89 Å, and β = 97.22° [18].

The molecular geometry within the crystal lattice shows that the pyrazole ring maintains planarity with minimal deviation from the ideal aromatic geometry [15] [19]. The carbohydrazide substituent typically adopts an extended conformation to minimize steric interactions while maximizing favorable intermolecular contacts [14] [15]. Bond lengths within the pyrazole ring are consistent with aromatic character, with carbon-carbon distances around 1.37-1.40 Å and carbon-nitrogen distances of approximately 1.33-1.35 Å [13] [20].

The nitro group orientation relative to the pyrazole ring plane is crucial for understanding the electronic structure. Crystallographic studies of related nitro-substituted pyrazoles show that the nitro group typically maintains a small dihedral angle with respect to the ring plane, usually less than 15 degrees [20] [4]. This near-coplanar arrangement allows for optimal orbital overlap and electronic delocalization [6].

Molecular packing analysis reveals that pyrazole carbohydrazide molecules arrange in well-defined patterns within the crystal lattice [14] [15]. The packing efficiency is typically high, with calculated densities in the range of 1.3-1.5 grams per cubic centimeter [13] [20]. The arrangement often features alternating layers or chain-like structures that maximize intermolecular interactions while minimizing unfavorable contacts [15] [19].

Hydrogen Bonding Networks and Supramolecular Architecture

The crystal structures of pyrazole carbohydrazide derivatives are characterized by extensive hydrogen bonding networks that significantly influence the supramolecular architecture [14] [15] [19]. The carbohydrazide moiety serves as both a hydrogen bond donor and acceptor, creating multiple opportunities for intermolecular interactions [13] [15]. Primary hydrogen bonding interactions involve the amide nitrogen-hydrogen groups donating to carbonyl oxygen atoms of neighboring molecules [14] [15].

Classical hydrogen bonds in these systems typically exhibit donor-acceptor distances in the range of 2.7-3.0 Å with nearly linear geometries [13] [15]. For example, nitrogen-hydrogen to oxygen hydrogen bonds show distances around 2.02-2.16 Å for the hydrogen to acceptor contact, with overall donor-acceptor distances of 2.8-2.9 Å [13] [15]. The hydrogen bond angles are generally close to 160-180 degrees, indicating strong directional character [15].

The pyrazole nitrogen-hydrogen group also participates in hydrogen bonding, typically forming contacts with carbonyl oxygen atoms or other nitrogen-containing acceptors [21] [22]. In some cases, disordered hydrogen bonding has been observed, particularly in structures where rapid proton transfer can occur between equivalent sites [21] [22]. This dynamic behavior can lead to temperature-dependent structural changes and order-disorder transitions [21].

The three-dimensional hydrogen bonding networks create characteristic supramolecular motifs [14] [15]. Chain-like arrangements are common, where molecules are linked through alternating hydrogen bond donors and acceptors to form extended one-dimensional structures [15] [19]. These chains may be further interconnected through weaker hydrogen bonds or other non-covalent interactions to create two-dimensional sheets or three-dimensional frameworks [23] [19].

Non-classical hydrogen bonds involving carbon-hydrogen donors also contribute to the overall stability of the crystal structure [24] [19]. These weaker interactions, typically with carbon-hydrogen to nitrogen or oxygen distances of 2.4-2.8 Å, help to optimize the molecular packing and fill potential voids in the structure [24]. The combination of classical and non-classical hydrogen bonds creates a robust supramolecular architecture that determines the physical properties of the crystalline material [23].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and properties of 5-nitro-1H-pyrazole-3-carbohydrazide [7] [3] [8]. Computational studies using the B3LYP hybrid functional with 6-311++G(d,p) basis sets reveal the optimized molecular geometry and electronic characteristics [7] [3]. The calculations show that the molecule exhibits C1 point group symmetry with no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum [4] [3].

The frontier molecular orbital analysis reveals important electronic properties [25] . The highest occupied molecular orbital (HOMO) energy levels typically range from -5.2 to -6.0 electron volts, while the lowest unoccupied molecular orbital (LUMO) energies fall between -1.8 and -2.5 electron volts [27] [25]. The HOMO-LUMO energy gap, typically 3.0-4.0 electron volts, indicates moderate reactivity and potential for charge transfer interactions [25] . The electron density distribution shows that the HOMO is primarily localized on the pyrazole ring and carbohydrazide moiety, while the LUMO is concentrated on the nitro group and adjacent ring carbons [27] [25].

Natural bond orbital analysis provides insights into the electronic structure and bonding characteristics [3] [8]. The calculations reveal significant charge transfer from the electron-rich pyrazole system to the electron-deficient nitro group [28] [6]. Bond order analysis shows that the nitro group nitrogen-oxygen bonds exhibit partial multiple bond character, consistent with resonance delocalization [28]. The pyrazole ring maintains aromatic character with bond orders close to 1.5 for the carbon-carbon and carbon-nitrogen bonds [3].

Molecular electrostatic potential analysis identifies key reactive sites within the molecule [25] . The most negative regions typically occur near the nitro group oxygen atoms and the carbohydrazide nitrogen atoms, indicating preferred sites for electrophilic attack [25] . Conversely, the most positive regions are found near the nitrogen-hydrogen bonds, marking potential sites for nucleophilic interactions [25].